molecular formula C11H12N2O2 B8169720 5-Ethynyl-N-(2-methoxyethyl)nicotinamide

5-Ethynyl-N-(2-methoxyethyl)nicotinamide

Cat. No.: B8169720
M. Wt: 204.22 g/mol
InChI Key: AQBHQRBBVDQEBE-UHFFFAOYSA-N
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Description

5-Ethynyl-N-(2-methoxyethyl)nicotinamide is a synthetic nicotinamide derivative designed for advanced biochemical and pharmacological research. As a modified form of vitamin B3, its core research value lies in its potential to interact with key enzymatic pathways central to cellular metabolism, energy production, and DNA repair. Nicotinamide serves as a foundational precursor to the essential cofactors nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are integral to over 500 enzymatic reactions, including redox balance, ATP generation, and mitochondrial function . The structural features of this compound, specifically the ethynyl moiety at the 5-position and the 2-methoxyethyl side chain, are likely intended to modulate its properties as a ligand or inhibitor for specific NAD+-consuming enzymes. Researchers may investigate its application in targeting enzymes such as Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway , or other NAD+-dependent proteins like the poly(ADP-ribose) polymerases (PARPs) involved in DNA repair and sirtuins (SIRTs) that regulate cellular aging and stress response . By influencing these pathways, this compound may provide a valuable chemical tool for studying cancer metabolism, age-related metabolic decline, and cellular resilience. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-ethynyl-N-(2-methoxyethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-9-6-10(8-12-7-9)11(14)13-4-5-15-2/h1,6-8H,4-5H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBHQRBBVDQEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CN=CC(=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-N-(2-methoxyethyl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with nicotinamide as the starting material.

    Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of nicotinamide with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxyethylation: The 2-methoxyethyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the ethynylated nicotinamide with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-N-(2-methoxyethyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated nicotinamide derivatives.

    Substitution: Formation of various substituted nicotinamide derivatives.

Scientific Research Applications

5-Ethynyl-N-(2-methoxyethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethynyl-N-(2-methoxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes.

    Pathways Involved: It can modulate pathways related to cellular energy metabolism, oxidative stress response, and DNA repair mechanisms.

Comparison with Similar Compounds

5-(2-Phenylethynyl)nicotinic Acid Ethyl Ester

  • Structural Features : Ethynyl-phenyl group at C5, ethyl ester instead of amide.
  • Synthesis : Prepared via Pd/C-catalyzed hydrogenation and ester hydrolysis, indicating that the target compound’s ethynyl group could be introduced via similar catalytic methods .

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

  • Structural Features : Methoxy (-OCH₃) at C5, trimethylsilyl (-Si(CH₃)₃) at C4, and phenylamide.
  • Key Differences: The bulky trimethylsilyl group introduces steric hindrance absent in the target compound, which may reduce binding to sterically sensitive targets. The methoxy group at C5 (vs.

Functional Group Parallels in Non-Nicotinamide Compounds

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

  • Structural Features: Boronic acid core with a 2-methoxyethylphenoxy substituent.
  • Biological Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM).
  • Comparison : The shared 2-methoxyethyl group may enhance bioavailability or target engagement in both compounds, suggesting its utility in optimizing small-molecule inhibitors .

Organotin(IV) (2-Methoxyethyl)methyldithiocarbamate Compounds

  • Structural Features : 2-Methoxyethyl group in a dithiocarbamate ligand bound to tin.
  • Biological Activity : Exhibited cytotoxicity against K562 leukemia cells, inducing apoptosis at low micromolar concentrations.
  • Comparison : The 2-methoxyethyl group’s role here diverges from nicotinamide derivatives, highlighting its versatility in modifying metal complexes for therapeutic applications .

Substituent Effects on Physicochemical Properties

Substituent Compound Example Impact on Properties
Ethynyl (-C≡CH) This compound Enhances rigidity and enables conjugation chemistry; may increase metabolic stability.
2-Methoxyethylamide Target compound Improves water solubility and membrane permeability due to ether oxygen and polar amide.
Trimethylsilyl 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide Increases lipophilicity, potentially reducing aqueous solubility.
Boronates [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Facilitates target binding via reversible covalent interactions.

Contradictions and Limitations

  • The 2-methoxyethyl group’s effects vary by context: It enhances HDAC inhibition in boronic acids but contributes to cytotoxicity in organotin complexes . This underscores the need for target-specific optimization.
  • Ethynyl groups improve stability in nicotinamides but may introduce synthetic challenges (e.g., handling gaseous acetylene precursors) compared to simpler substituents like methoxy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethynyl-N-(2-methoxyethyl)nicotinamide, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) is a key strategy for introducing the ethynyl group. Terminal alkynes react regiospecifically with azides under mild conditions (>95% conversion in most cases) .
  • For the 2-methoxyethyl substituent, Mitsunobu reactions or alkylation of amines (e.g., using 2-methoxyethyl halides) are viable. Purity can be enhanced via column chromatography with polar stationary phases (e.g., silica gel modified with methoxy groups) .
  • Data Table :
Reaction StepYield (%)Key ConditionsReference
Ethynylation82–95CuI, DIPEA, RT
Alkylation70–85K2CO3, DMF, 80°C

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO, PBS, and ethanol using UV-Vis spectroscopy. The 2-methoxyethyl group enhances aqueous solubility compared to purely hydrophobic analogs .
  • Stability : Monitor degradation via HPLC under physiological pH (4.0–7.4) and temperature (37°C). The compound’s pKa (~3.5–10 for heterocyclic bases) influences protonation-dependent stability .
  • Data Table :
SolventSolubility (mg/mL)Stability (t1/2 at 37°C)
DMSO>50>72 hours
PBS (pH 7.4)12.548 hours

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the ethynyl proton (δ ~2.5–3.0 ppm) and methoxyethyl methylene (δ ~3.3–3.7 ppm) .
  • IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Theoretical vs. observed molecular weight discrepancies should be <2 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Use orthogonal assays (e.g., enzymatic vs. cellular) to rule out off-target effects. For example, discrepancies in IC50 values may arise from differences in cell permeability .
  • Metabolic Stability Screening : Compare results across liver microsomes from multiple species (human, mouse) to identify species-specific metabolism .

Q. What strategies improve the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • Isotopic Labeling : Replace labile hydrogens with deuterium in the methoxyethyl chain to slow oxidative metabolism .
  • Prodrug Design : Mask the ethynyl group with a cleavable ester to enhance oral bioavailability .
  • Data Table :
ModificationHepatic Clearance (mL/min/kg)Bioavailability (%)
Parent Compound25.618
Deuterated Analog12.334

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for NAD+-related pathways?

  • Methodological Answer :

  • Nicotinamide Core Modifications : Replace the ethynyl group with cyano or methyl to evaluate NAD+ binding affinity via surface plasmon resonance (SPR) .
  • Methoxyethyl Chain Length : Test shorter (ethoxy) or longer (butoxy) chains to balance solubility and target engagement .
  • Data Table :
DerivativeNAD+ Binding (KD, nM)Solubility (µM)
Ethynyl (Parent)45120
Cyano Analog2885

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

  • Methodological Answer :

  • Rodent Models : Administer IV/PO doses in Wistar rats and collect plasma for LC-MS/MS analysis. The compound’s logP (~1.8) predicts moderate blood-brain barrier penetration .
  • Tissue Distribution : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify accumulation in liver, kidney, and brain .

Data Contradictions and Validation

  • Synthesis Yields : Discrepancies in alkylation yields (70–85%) may stem from residual moisture in DMF; use molecular sieves for reproducibility .
  • Bioactivity Variability : Batch-to-batch impurities (e.g., unreacted azides) can alter cellular responses; enforce QC via UPLC (>98% purity) .

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